

Application Notes and Protocols for DL-O-Methylserine in Neurodegenerative Disease Models

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Compound of Interest

Compound Name: *DL-O-Methylserine*

Cat. No.: *B1266423*

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Introduction

DL-O-Methylserine is a methylated derivative of the amino acid serine. While the roles of D-serine and L-serine as neuromodulators, particularly as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, are well-established, research into their methylated counterparts is emerging.[1][2][3][4] Recent studies have demonstrated the neuroprotective potential of O-Methylserine (OMO) in a rat model of Alzheimer's disease, suggesting its therapeutic promise for neurodegenerative conditions.[5] O-methylation can alter the pharmacokinetic and pharmacodynamic properties of amino acids, potentially offering advantages in terms of stability, bioavailability, and target engagement.

These application notes provide a comprehensive overview of the current understanding of **DL-O-Methylserine**'s application in neurodegenerative disease models, with a focus on Alzheimer's disease. Detailed protocols and data are presented to guide researchers in the investigation of this compound.

Physicochemical Properties of DL-O-Methylserine

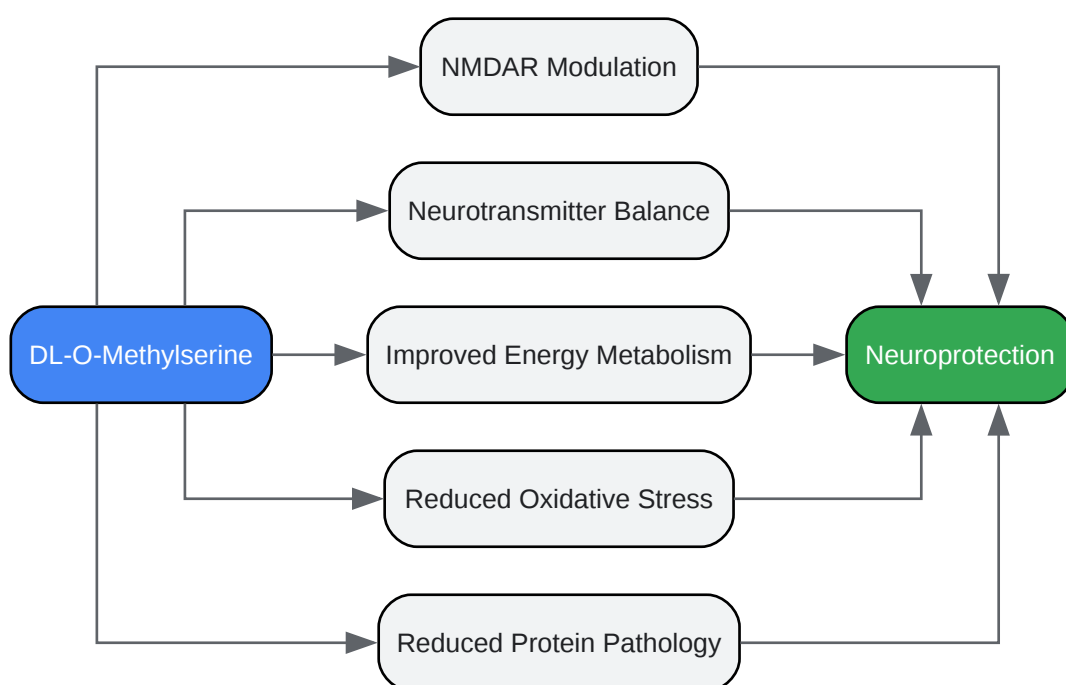
A clear understanding of the physicochemical properties of **DL-O-Methylserine** is essential for its appropriate handling and use in experimental settings.

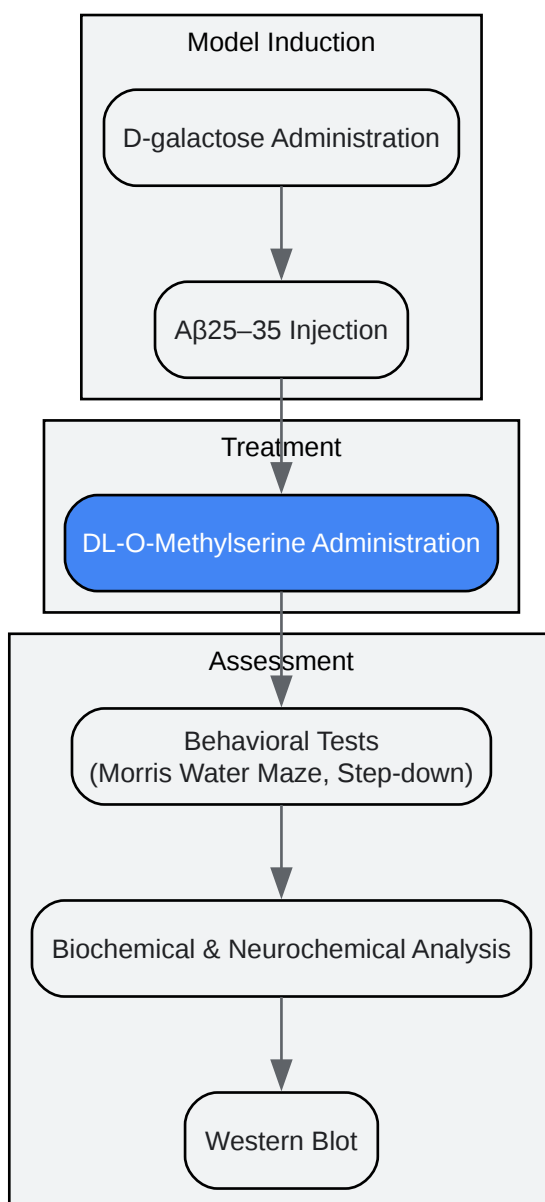
Property	Value	Reference
IUPAC Name	2-amino-3-methoxypropanoic acid	
Molecular Formula	C4H9NO3	
Molecular Weight	119.12 g/mol	
CAS Number	19794-53-7	
Appearance	White to off-white powder	
Assay	≥98.0% (TLC)	

Potential Mechanism of Action in Neurodegeneration

The precise mechanism of action of **DL-O-Methylserine** in neurodegeneration is under investigation. However, based on its structural similarity to serine and the observed effects in preclinical models, several potential pathways can be hypothesized. The O-methyl group may alter the affinity of the molecule for the glycine-binding site on the NMDA receptor, potentially acting as a modulator of glutamatergic neurotransmission.^{[1][2][6]} Excessive NMDA receptor activity is implicated in excitotoxicity, a common pathological feature in neurodegenerative diseases.^[3]

Additionally, studies on an Alzheimer's disease model suggest that O-Methylserine may exert its neuroprotective effects through the modulation of monoamine neurotransmitter levels, improvement of energy metabolism, and reduction of oxidative stress.^[5] It has also been shown to decrease the expression of amyloid precursor protein (APP) and tau protein, key pathological hallmarks of Alzheimer's disease.^[5]





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